4-Bromo-7-(difluoromethoxy)-1H-indole
Overview
Description
4-Bromo-7-(difluoromethoxy)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 4th position and a difluoromethoxy group at the 7th position on the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 4-Bromo-7-(difluoromethoxy)-1H-indole typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 7-(difluoromethoxy)-1H-indole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure selective bromination at the 4th position.
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
4-Bromo-7-(difluoromethoxy)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the difluoromethoxy group, using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a new indole derivative with a different substituent at the 4th position.
Scientific Research Applications
4-Bromo-7-(difluoromethoxy)-1H-indole has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(difluoromethoxy)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
4-Bromo-7-(difluoromethoxy)-1H-indole can be compared with other similar compounds, such as:
4-Bromo-7-trifluoromethoxyquinoline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.
4-Bromo-7-fluoroquinoline: The presence of a single fluorine atom instead of a difluoromethoxy group can lead to different chemical properties and applications.
4-Bromo-7-trifluoromethylquinoline: The trifluoromethyl group can significantly alter the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
4-bromo-7-(difluoromethoxy)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-1-2-7(14-9(11)12)8-5(6)3-4-13-8/h1-4,9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSZIQSDQTTHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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